- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity, ACS Medicinal Chemistry Letters, 2017, 8(8), 875-880
Cas no 910462-31-6 (tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate)
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- 2-(Boc-amino)pyridine-5-boronic acid pinacol ester
- 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid, pinacol ester
- Boc-6-Aminopyridine-3-boronic acid pinacol ester
- Carbamic acid, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
- Carbamic acid,N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-,1,1-dimethyleth...
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- 1,1-Dimethylethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]carbamate (ACI)
- Carbamic acid, [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)
- (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid pinacol ester
- 2-Methylpropan-2-yl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(tert-butoxycarbonyl)amino]pyridine
- [5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]carbamic acid tert-butyl ester
- tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- tert-Butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate
- AC-33923
- SY152450
- SCHEMBL860377
- F30008
- USZVCDRKIVKICD-UHFFFAOYSA-N
- Carbamic acid,N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-,1,1-dimethylethyl ester
- 910462-31-6
- J-519999
- 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester, AldrichCPR
- AM20061613
- FS-5673
- tert-butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- CS-0046250
- tert-butyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- 2-(tert-Butoxycarbonylamino)pyridine-5-boronic acid pinacol ester
- Z1508694348
- tert-butyl?5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- MFCD07781162
- 6-(Boc-amino)pyridine-3-boronic Acid Pinacol Ester
- AKOS005256529
- [5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester
- A25376
- FT-0647405
- DTXSID70590362
- EN300-141325
- tert-Butyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-carbamate
- A1-24363
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-ylcarbamate
- 2-(BOC-Amino)pyridine-5-boronic acid, pinacol ester
- MB04785
-
- MDL: MFCD07781162
- Inchi: 1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-9-8-11(10-18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)
- InChI Key: USZVCDRKIVKICD-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC(=CC=2)NC(=O)OC(C)(C)C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 320.19100
- Monoisotopic Mass: 320.191
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.7A^2
Experimental Properties
- Density: 1.1
- Boiling Point: 394.5 ℃ at 760 mmHg
- Flash Point: 192.4°C
- Refractive Index: 1.503
- PSA: 69.68000
- LogP: 2.80080
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Security Information
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183486-5g |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
910462-31-6 | 95% | 5g |
$379.05 | 2023-08-31 | |
| Alichem | A029183486-10g |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
910462-31-6 | 95% | 10g |
$573.04 | 2023-08-31 | |
| Chemenu | CM135791-10g |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
910462-31-6 | 0.95 | 10g |
$480 | 2021-08-05 | |
| TRC | B604015-100mg |
2-(Boc-amino)pyridine-5-boronic Acid Pinacol Ester |
910462-31-6 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B604015-250mg |
2-(Boc-amino)pyridine-5-boronic Acid Pinacol Ester |
910462-31-6 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B604015-500mg |
2-(Boc-amino)pyridine-5-boronic Acid Pinacol Ester |
910462-31-6 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B604015-1g |
2-(Boc-amino)pyridine-5-boronic Acid Pinacol Ester |
910462-31-6 | 1g |
$ 201.00 | 2023-04-18 | ||
| ChemScence | CS-0046250-1g |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
910462-31-6 | ≥97.0% | 1g |
$30.0 | 2022-04-26 | |
| ChemScence | CS-0046250-5g |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
910462-31-6 | ≥97.0% | 5g |
$99.0 | 2022-04-26 | |
| ChemScence | CS-0046250-25g |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
910462-31-6 | ≥97.0% | 25g |
$351.0 | 2022-04-26 |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Production Method
Production Method 1
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Raw materials
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Preparation Products
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Suppliers
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Introduction to Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (CAS No. 910462-31-6)
Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
This compound, identified by the CAS number 910462-31-6, is a sophisticated organic molecule with significant applications in the field of pharmaceutical research and development. The structure of this compound features a tert-butyl carbamate moiety linked to a pyridine ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This unique arrangement makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly noteworthy as it serves as an effective boronic acid precursor in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures and have been widely utilized in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl carbamate group enhances the stability of the compound and provides a reactive site for further functionalization.
In recent years, there has been growing interest in the development of novel boron-containing compounds due to their diverse biological activities. The pyridine ring in Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate not only contributes to its structural framework but also influences its electronic properties. This makes it an attractive scaffold for designing molecules with specific interactions with biological targets.
Current research in medicinal chemistry has highlighted the importance of boron-containing compounds in drug discovery. For instance, boronate esters have been explored as inhibitors of enzymes involved in cancer metabolism. The reactivity of the boronic acid derived from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group allows for the facile introduction of this moiety into larger molecules through cross-coupling reactions. This capability has been leveraged in the development of targeted therapies that exploit specific enzymatic pathways.
The tert-butyl carbamate group in Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate also plays a crucial role in modulating the pharmacokinetic properties of derived compounds. The bulky tert-butyl group can influence solubility and metabolic stability, making it a strategic choice for optimizing drug-like characteristics. This feature has been particularly valuable in preclinical studies where fine-tuning of physicochemical properties is essential for achieving desired therapeutic outcomes.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling and protecting group strategies are integral to constructing the desired molecular framework efficiently.
The versatility of Tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,
910462-31-6 (tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate) Related Products
- 1032758-82-9(6-(tert-Butyloxycarbonyl-methylamino)-5-methylpyridine-3-boronic acid pinacol ester)
- 1309982-66-8(tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate)
- 883231-20-7((6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)boronic acid)
- 1073372-02-7(2-Methoxycarbonylaminopyridine-5-boronic acid, pinacol ester)
- 1333319-53-1(benzyl N-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate)
- 1310404-52-4(tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate)
- 1218790-32-9(2-Cbz-Aminopyridine-5-boronic acid, pinacol ester)
- 1072944-99-0(tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate)
- 1032758-87-4(Tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate)
- 1095708-32-9(tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate)